molecular formula C11H13F2NO B1418635 N-(3,4-difluorophenyl)oxan-4-amine CAS No. 1157008-32-6

N-(3,4-difluorophenyl)oxan-4-amine

Cat. No. B1418635
M. Wt: 213.22 g/mol
InChI Key: IHLJFNXZPRYVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Difluorophenyl)oxan-4-amine (DFOA) is an organic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a small molecule that is composed of a nitrogen atom, two fluorine atoms, an oxygen atom, and an amine group. DFOA has been studied in various areas, such as synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future direction.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-(3,4-difluorophenyl)oxan-4-amine is involved in the synthesis of various fluorinated compounds. For instance, it plays a role in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a process that includes the irradiation of specific compounds in methanol in the presence of ammonia or primary/secondary aliphatic amines (Buscemi et al., 2001).
  • This compound is also utilized in the development of hyperbranched polyimides for gas separation applications, involving condensation polymerization of various monomers (Fang et al., 2000).

Catalytic and Material Applications

  • N-(3,4-difluorophenyl)oxan-4-amine is involved in expedient synthesis processes, like the reductive amination using reusable cobalt oxide nanoparticles, indicating its role in the production of fine and bulk chemicals (Senthamarai et al., 2018).
  • It is also significant in the synthesis of novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices, indicating its application in electronic materials (Li et al., 2012).

Biomedical Research Applications

  • The compound contributes to the synthesis of amines, which are key in various biomedical applications. For example, N-tert-butanesulfinyl imines are intermediates for the asymmetric synthesis of amines, essential in the creation of various pharmaceuticals and biologically active molecules (Ellman et al., 2002).

Environmental and Analytical Chemistry Applications

  • In environmental chemistry, this compound is part of the advancements in graphene-based photocatalysts for the reduction of nitro compounds, which is crucial for the degradation of toxic nitro contaminants (Nasrollahzadeh et al., 2020).
  • It is also involved in the development of practical and sustainable methods for C-N bond formation, highlighting its role in the creation of environmentally friendly synthetic approaches (Kattamuri et al., 2017).
  • Additionally, its derivatives are used in the determination of aromatic amines as contaminants in consumer products like hair dyes, demonstrating its application in analytical chemistry (Lizier & Zanoni, 2012).

properties

IUPAC Name

N-(3,4-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLJFNXZPRYVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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